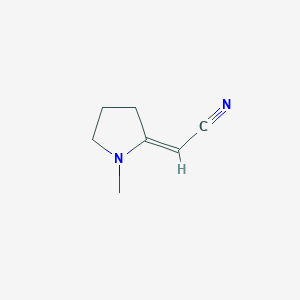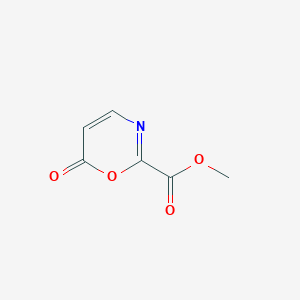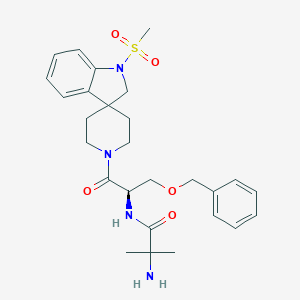
Ibutamoren
Descripción general
Descripción
Ibutamoren, también conocido como MK-677, es un agonista potente, de acción prolongada, activo por vía oral, selectivo y no peptídico del receptor de la grelina. Es un secretagogo de la hormona del crecimiento que imita la acción estimulante de la hormona del crecimiento de la grelina endógena. Se ha demostrado que el this compound aumenta la secreción de varias hormonas, incluida la hormona del crecimiento y el factor de crecimiento similar a la insulina 1, sin afectar los niveles de cortisol .
Aplicaciones Científicas De Investigación
Ibutamoren tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar los mecanismos de secreción de la hormona del crecimiento y su regulación. En biología, se utiliza para investigar los efectos de la hormona del crecimiento en varios procesos fisiológicos, incluido el crecimiento muscular, la densidad ósea y el metabolismo. En medicina, el this compound se está estudiando como un posible tratamiento para la deficiencia de la hormona del crecimiento, la pérdida muscular y la fragilidad en los ancianos. También ha demostrado ser prometedor en la mejora de la arquitectura del sueño al aumentar el sueño REM y el sueño profundo .
Mecanismo De Acción
Ibutamoren ejerce sus efectos imitando la acción de la grelina, una hormona que estimula la liberación de la hormona del crecimiento de la glándula pituitaria. Al unirse a los receptores de la grelina en el cerebro, el this compound provoca la liberación de la hormona del crecimiento y el factor de crecimiento similar a la insulina 1. Esta activación conduce a un aumento de la masa muscular, la densidad ósea y el rendimiento físico general. Los objetivos moleculares y las vías involucradas incluyen el receptor de la hormona del crecimiento y el receptor del factor de crecimiento similar a la insulina 1 .
Análisis Bioquímico
Biochemical Properties
Ibutamoren (MK-677) functions by binding to ghrelin receptors, which are primarily located in the hypothalamus . Upon activation, these receptors signal the pituitary gland to release growth hormone into the bloodstream . This initiation of the growth hormone cascade plays a pivotal role in regulating various physiological processes, including growth, metabolism, and muscle maintenance . MK-677 influences the secretion of Insulin-like Growth Factor-1 (IGF-1), a vital mediator of cell growth and repair, thus contributing to the anabolic effects observed with its administration .
Cellular Effects
This compound (MK-677) has been shown to sustain activation of the GH–IGF-1 axis, increasing growth hormone secretion by up to 97% . It has been suggested to increase lean body mass as well as muscle mass and strength . In elderly individuals, MK-677 stimulates bone tissue renewal . In another study, this compound consumption led to increased levels of the growth hormone and insulin-like growth factor 1, an increase in both muscle and fat body mass with a slight impact on the bone mineral density .
Molecular Mechanism
This compound (MK-677) operates by binding to the ghrelin receptor in the brain, mimicking the actions of the hunger hormone ghrelin . This activation triggers the release of growth hormone from the pituitary gland, elevating circulating levels of GH . Unlike direct GH supplementation, MK-677 does not suppress the body’s own GH production .
Temporal Effects in Laboratory Settings
The metabolism of this compound (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug . The hydroxylated analyte can be detected 4 days after a single oral administration of the compound, making it a promising target for detection .
Dosage Effects in Animal Models
In studies conducted on dogs, it has been demonstrated that this compound increases growth hormone levels with high specificity . The use of this compound in healthy overweight men for 2 months resulted in a sustained elevation of the serum levels of the growth hormone, insulin-like growth factor 1, and insulin-like growth factor binding protein 3 .
Metabolic Pathways
This compound (MK-677) stimulates the pituitary gland to increase the synthesis and secretion of growth hormone, supporting essential physiological functions and contributing to overall well-being . Optimal growth hormone levels are crucial for metabolic processes, muscle growth, and repair of tissues .
Transport and Distribution
This compound (MK-677) is identified as a non-peptide growth hormone secretagogue with the capability to replicate the function of ghrelin, binding to a specific ghrelin receptor (GHSR) situated in the brain . This particular compound, recognized for its oral administration method, functions by inducing the pituitary gland to release an increased quantity of growth hormone, consequently elevating the levels of insulin-like growth factor 1 (IGF-1) .
Métodos De Preparación
La síntesis de ibutamoren implica varios pasos, incluida la formación de intermedios clave y sus reacciones posteriores. La ruta sintética típicamente implica la preparación del intermedio espiroindolínico, seguido de su acoplamiento con otros componentes para formar el producto final. Los métodos de producción industrial a menudo utilizan cromatografía líquida de alta resolución y espectrometría de masas para garantizar la pureza y calidad del compuesto .
Análisis De Reacciones Químicas
El ibutamoren experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados y desalquilados. Estas reacciones generalmente se llevan a cabo en condiciones controladas para garantizar que se obtenga el producto deseado .
Comparación Con Compuestos Similares
El ibutamoren se compara a menudo con otros secretagogos de la hormona del crecimiento, como el ipamorelin y el MK-2866 (Ostarine). Si bien el ipamorelin es un péptido que requiere inyecciones subcutáneas, el this compound es un compuesto no peptídico con una excelente biodisponibilidad oral. MK-2866, por otro lado, es un modulador selectivo del receptor de andrógenos que se dirige al crecimiento muscular. El mecanismo de acción único del this compound y su capacidad de administración oral lo convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166700 | |
| Record name | Ibutamoren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159634-47-6 | |
| Record name | Ibutamoren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibutamoren [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibutamoren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159634-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUTAMOREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MK-677 (Ibutamoren) interact with its target and what are the downstream effects?
A1: MK-677 acts as a growth hormone secretagogue, meaning it stimulates the secretion of growth hormone (GH). It achieves this by mimicking the action of ghrelin, a naturally occurring hormone that binds to the growth hormone secretagogue receptor (GHSR). [, ] This binding leads to a cascade of signaling events that ultimately result in increased GH release from the pituitary gland. Elevated GH levels subsequently promote the production of insulin-like growth factor-1 (IGF-1), a hormone with anabolic effects in various tissues. [, ]
Q2: What is the efficacy of MK-677 in treating Alzheimer's Disease, as investigated in the provided research?
A2: A double-blind, multicenter study involving 563 patients with mild to moderate Alzheimer's disease investigated the efficacy of MK-677. [] While MK-677 successfully increased serum IGF-1 levels significantly (60.1% at 6 weeks and 72.9% at 12 months), it did not demonstrate a statistically significant improvement in cognitive function or slow the progression of the disease compared to the placebo group. [] This suggests that despite engaging its target and increasing IGF-1, MK-677 might not be an effective treatment strategy for Alzheimer's disease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


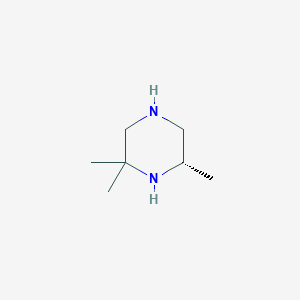
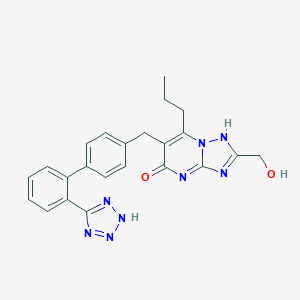
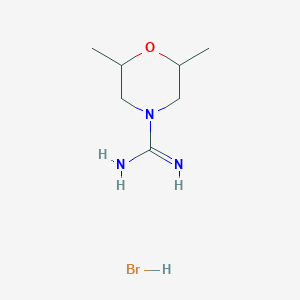
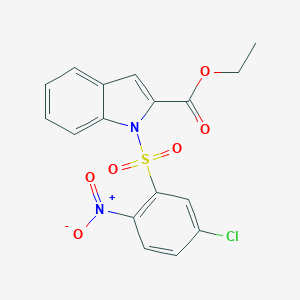
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
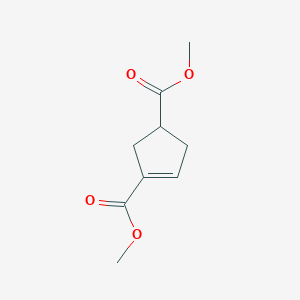
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
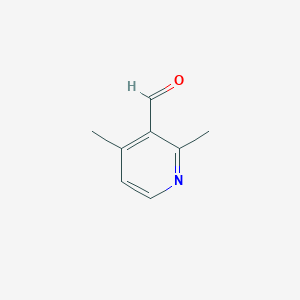
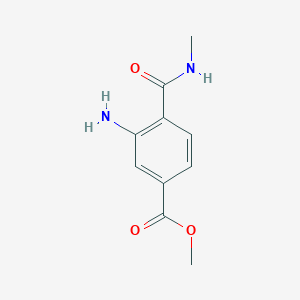
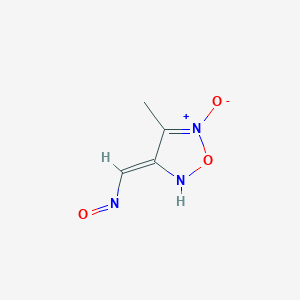
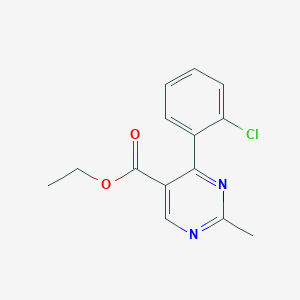
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
